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Compound Focus: Seproxetine Hydrochloride

CAS No.: 127685-30-7

Cat. No.: S543004

The ionization potential of seproxetine was determined using spectroscopic analysis of its charge-transfer
complexes with various m-electron acceptors. The table below summarizes the core experimental parameters

as reported in the study [1]:

Parameter Description / Value

Method Charge-Transfer (CT) Complexation

Medium Liquid (for spectroscopic measurement)

Key Calculation lonization potential (I_D) from CT energy (E_CT)
Mathematical Relation | D(eV)=5.76 + 1.53 x 104 E_CT (cm”-1)
Tt-electron Acceptors Used PA, DNB, p-NBA, DCQ, DBQ, TCNQ

The following diagram outlines the workflow from complex formation to the final calculation of the

ionization potential:
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Experimental workflow from CT complex formation to ionization potential calculation.

Quantitative Data and Results

The researchers calculated the ionization potential (I_D) for seproxetine by forming CT complexes with six

different m-electron acceptors. The values were consistent across the different acceptors [1].
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Tt-electron Acceptor Abbreviation lonization Potential (I_D) of Seproxetine (eV)
Picric Acid PA 4.72
Dinitrobenzene DNB 4.68
p-Nitrobenzoic Acid p-NBA 4.71
2,6-Dichloroquinone-4-chloroimide DCQ 4.73
2,6-Dibromoquinone-4-chloroimide  DBQ 4.73
7,7,8,8-Tetracyanoquinodimethane  TCNQ 4.70

The average ionization potential of seproxetine calculated from this experimental data is approximately
4.71 eV [1].

Key Technical Details

This methodology relies on the properties of Charge-Transfer complexes [2] [1]:

e Stoichiometry: The interaction between seproxetine (donor) and each T1t-electron acceptor was
confirmed to have a 1:1 ratio.

¢ Linearity: A linear relationship exists between the energy of the CT band and the ionization potential
of the electron donor, which allows for the application of the empirical formula.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Solution, and solid investigations on the charge—transfer... | CoLab [colab.ws]

2. Increasing the Efficacy of Seproxetine as an Antidepressant ... [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 3/4 Tech Support


https://colab.ws/articles/10.1016%2Fj.molliq.2021.115831
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147639/
https://colab.ws/articles/10.1016%2Fj.molliq.2021.115831
https://www.smolecule.com/products/s543004?utm_src=pdf-custom-synthesis
https://colab.ws/articles/10.1016%2Fj.molliq.2021.115831
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147639/
https://www.smolecule.com/products/s543004?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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